molecular formula C11H12Cl2N2 B1321293 3-(3-Pyridyl)aniline dihydrochloride CAS No. 1049789-92-5

3-(3-Pyridyl)aniline dihydrochloride

Cat. No. B1321293
M. Wt: 243.13 g/mol
InChI Key: XTQSQUBTKOMVOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods, including chemical oxidative polymerization , reactions with nitrogen nucleophiles , and cross-coupling reactions . For instance, the synthesis of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite with ZnO nanoparticles was achieved using ammonium persulfate as an oxidant . Similarly, the reactivity of 2,3-pyridine dicarboxylic anhydride with substituted anilines under different conditions was studied, leading to the formation of arylcarbamoylpyridinecarboxylic acid and other derivatives . These methods could potentially be adapted for the synthesis of 3-(3-Pyridyl)aniline dihydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, X-ray analysis was used to determine the crystal structures of complexes formed by anilic acids and dipyridyl compounds . The structure of isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline was also elucidated, showing different dihedral angles between the pyrrole and benzene rings . These studies highlight the importance of molecular structure in determining the properties and reactivity of such compounds.

Chemical Reactions Analysis

The reactivity of compounds containing aniline and pyridine moieties has been explored in several studies. Pyrrole-2-carboxylic acid was found to be an effective ligand for the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides . Additionally, the reactivity of 2,3-pyridine dicarboxylic anhydride towards nitrogen nucleophiles was investigated, leading to the synthesis of various derivatives . These reactions demonstrate the versatility of aniline and pyridine derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline and pyridine derivatives have been extensively studied. The corrosion inhibition properties of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on mild steel in hydrochloric acid were estimated, showing that it acts as a mixed-type inhibitor . The copolymers of aniline and pyrrole were prepared, and their morphologies, thermal, and electrochemical performances were investigated, revealing that the properties of the copolymers are highly dependent on the monomer ratio . These studies provide valuable information on the behavior of aniline and pyridine derivatives in various environments.

Scientific Research Applications

  • Synthesis of Antiarrhythmic Agents

    • H. Oinuma et al. (1990) detailed the synthesis of [phenyl-14C]4′-[[1-[2-(6-Methyl-2-pyridyl)ethyl]-4-piperidyl]carbonyl]methanesulfon-anilide dihydrochloride dihydrate, a selective class III antiarrhythmic agent.
  • Novel Ligands for Catalysis

    • J. Yorke et al. (2010) synthesized novel di-2-pyridyl imines for use in Suzuki coupling reactions, demonstrating their effectiveness in forming palladium imine complexes.
  • Polyethylene Production Catalysts

    • Lihua Guo et al. (2010) explored iron(II) 2,6-bis(imino)pyridyl complexes with bulky and unsymmetrical substituted aniline groups for catalyzing ethylene polymerization.
  • Palladium-Catalyzed Synthesis of 7-Azaindoles

    • R. Hodgkinson et al. (2009) demonstrated a palladium-catalyzed route for synthesizing 1-functionalised 7-azaindoles using 3-(2-haloalkenyl)-2-pyridyl-halides and anilines.
  • Direct Chalcogenation in Organic Synthesis

  • Synthesis of Luminescent Platinum Complexes

    • Dileep A. K. Vezzu et al. (2010) synthesized N,N-Di(6-phenylpyridin-2-yl)aniline and related compounds for creating luminescent platinum complexes with potential electroluminescence applications.
  • Crystal Engineering with Anilic Acids

    • M. Zaman et al. (2001) studied the co-crystallization of anilic acids with dipyridyl compounds, forming complexes with potential in crystal engineering.
  • Spectrophotometric Metal Detection

    • D. Horiguchi et al. (1983) synthesized water-soluble pyridylazoaniline reagents for sensitive and selective spectrophotometric determination of metals such as iron(II) and copper(II).

Future Directions

As for the future directions, 3-(3-Pyridyl)aniline dihydrochloride is a compound used for research and development . Its future applications will depend on the outcomes of this research.

properties

IUPAC Name

3-pyridin-3-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2.2ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;;/h1-8H,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQSQUBTKOMVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611073
Record name 3-(Pyridin-3-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Pyridyl)aniline dihydrochloride

CAS RN

1049789-92-5
Record name 3-(Pyridin-3-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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